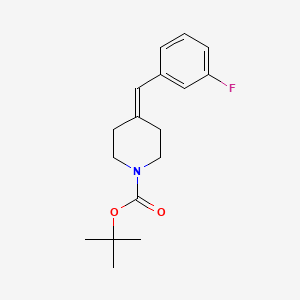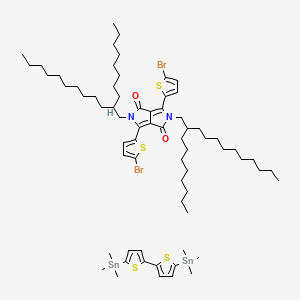
Poly{2,2'-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} is a complex polymer known for its unique structural properties and potential applications in various fields. This compound is characterized by its long alkyl side chains and dioxo groups, which contribute to its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} typically involves a multi-step process. The initial step often includes the preparation of the monomer units, which are then polymerized under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and initiators. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer structure is achieved.
Industrial Production Methods
In an industrial setting, the production of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Advanced techniques such as extrusion and molding are employed to shape the polymer into desired forms for various applications.
Chemical Reactions Analysis
Types of Reactions
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} exerts its effects involves interactions with molecular targets and pathways. The polymer’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} can be compared with other similar compounds, such as:
Poly{2,2’-[(2,5-bis(2-hexyl)-3,6-dioxo-2,3,5,6-]}: This compound has shorter alkyl side chains, resulting in different physical and chemical properties.
Poly{2,2’-[(2,5-bis(2-decyl)-3,6-dioxo-2,3,5,6-]}: With longer alkyl side chains, this polymer exhibits increased hydrophobicity and stability.
The uniqueness of Poly{2,2’-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-]} lies in its optimal balance of side chain length and functional groups, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C68H108Br2N2O2S4Sn2 |
|---|---|
Molecular Weight |
1511.1 g/mol |
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C54H86Br2N2O2S2.C8H4S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-57-51(45-37-39-47(55)61-45)49-50(53(57)59)52(46-38-40-48(56)62-46)58(54(49)60)42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h37-40,43-44H,5-36,41-42H2,1-4H3;1-4H;6*1H3;; |
InChI Key |
QZLCTPYHCBDTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br.C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
Related CAS |
1267540-03-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester](/img/structure/B12329428.png)
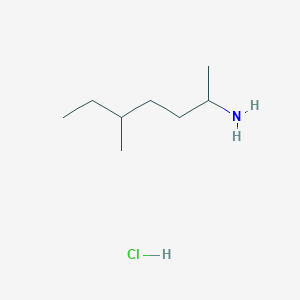
![Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)
![Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12329452.png)
![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)
![9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12329460.png)

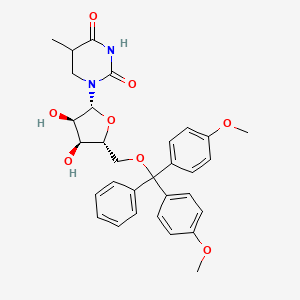
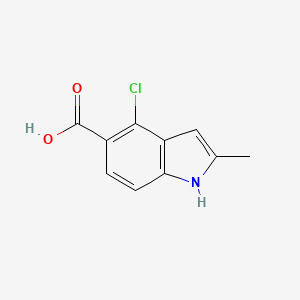
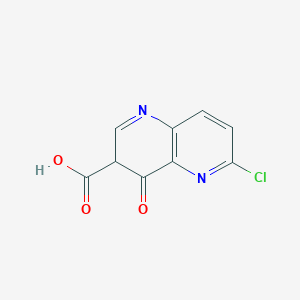
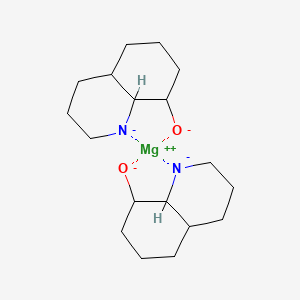
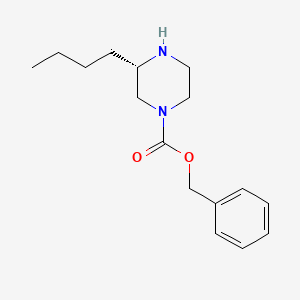
![Cyclopentanecarboxylic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-5-(1-methylethenyl)-, methyl ester, (1S,2R,3S,5S)-](/img/structure/B12329491.png)
